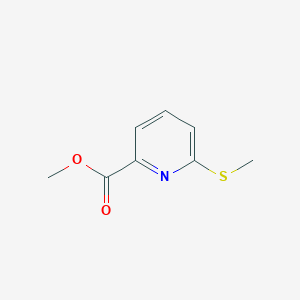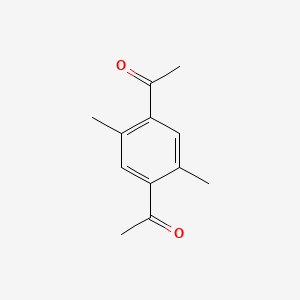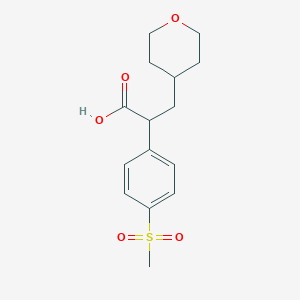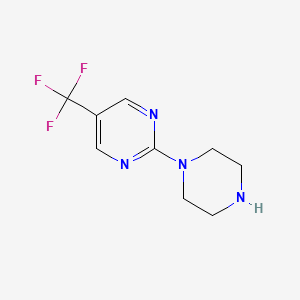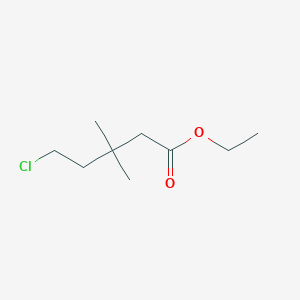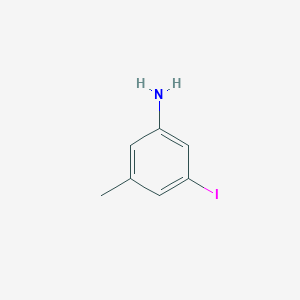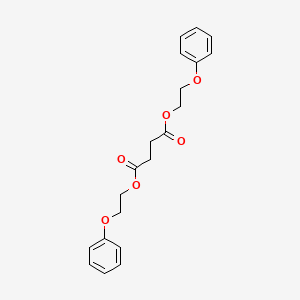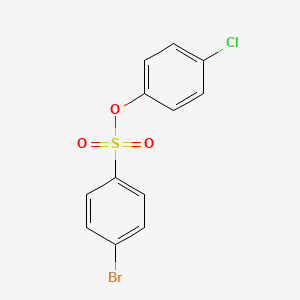
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-
Vue d'ensemble
Description
1,4-Disilacyclohexa-2,5-diene is a molecular building block that allows for remarkably strong neutral cyclic cross-hyperconjugation . It is examined in an effort to design rigid compounds with strong neutral cross-hyperconjugation between π- and σ-bonded molecular segments arranged into a cycle .
Synthesis Analysis
The synthesis of 1,4-Disilacyclohexa-2,5-diene involves the photolysis of phenylpentamethyldisilanylacetylene in the presence of [PdCl2(PEt3)2], which affords 1,1,4,4-tetramethyl-2,5-bis(trimethylsilyl)-3,6-diphenyl-1,4-disilacyclohexa-2,5-diene via dimerization of an initially formed 1-silacyclopropene .Molecular Structure Analysis
The molecular structure of 1,4-Disilacyclohexa-2,5-diene reveals a stronger interaction between filled π (C-C) and π (SiR2) group orbitals in 1c than in 1a and 1b . The energy shift in the highest occupied molecular orbital is also reflected in the first oxidation potentials .Chemical Reactions Analysis
The chemical reactions of 1,4-Disilacyclohexa-2,5-diene show remarkable variations in the lowest electronic excitation energies, lowest ionization energies, and the first oxidation potentials upon change of substituents . These are determined by gas phase ultraviolet (UV) absorption spectroscopy, ultraviolet photoelectron spectroscopy (UPS), and cyclic voltammetry .Physical and Chemical Properties Analysis
1,4-Disilacyclohexa-2,5-diene 1c absorbs strongly at 273 nm (4.55 eV), whereas 1a and 1b have no symmetry allowed excitations above 215 nm (below 5.77 eV) . The energy shift in the highest occupied molecular orbital is also reflected in the first oxidation potentials as observed in the cyclic voltammograms of the respective compounds (1.47, 0.88, and 0.46 V for 1a, 1b and 1c, respectively) .Mécanisme D'action
Orientations Futures
Suitably substituted 1,4-Disilacyclohexa-2,5-dienes could represent novel building blocks for the design of larger cross-hyperconjugated molecules as alternatives to traditional purely cross-π-conjugated analogues . They could allow for the design of molecules with properties that are not accessible to those that are exclusively π-conjugated .
Propriétés
IUPAC Name |
1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-1,4-disiline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32Si2/c1-33(2)29(25-17-9-5-10-18-25)31(27-21-13-7-14-22-27)34(3,4)32(28-23-15-8-16-24-28)30(33)26-19-11-6-12-20-26/h5-24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJWHQGFIZDSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C(=C([Si](C(=C1C2=CC=CC=C2)C3=CC=CC=C3)(C)C)C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499450 | |
| Record name | 1,1,4,4-Tetramethyl-2,3,5,6-tetraphenyl-1,4-dihydro-1,4-disiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
751-37-1 | |
| Record name | 1,1,4,4-Tetramethyl-2,3,5,6-tetraphenyl-1,4-dihydro-1,4-disiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



